4-Acetamido-8-fluoroquinoline-3-carboxylic acid
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Overview
Description
4-Acetamido-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C12H9FN2O3 and a molecular weight of 248.21 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable tool in various research applications .
Preparation Methods
The synthesis of 4-Acetamido-8-fluoroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 8-fluoroquinoline-3-carboxylic acid with acetic anhydride to introduce the acetamido group . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Acetamido-8-fluoroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents used in these reactions include acetic anhydride, sodium borohydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetamido-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetamido-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
4-Acetamido-8-fluoroquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
- 8-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 6-Fluoroquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the acetamido group in this compound provides unique reactivity and selectivity, making it distinct from its analogs .
Properties
Molecular Formula |
C12H9FN2O3 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-acetamido-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
ULVAHRIPITZEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)F |
Origin of Product |
United States |
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